高氯酸锶

描述

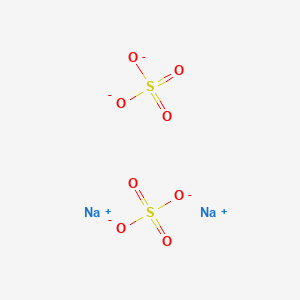

Molecular Structure Analysis

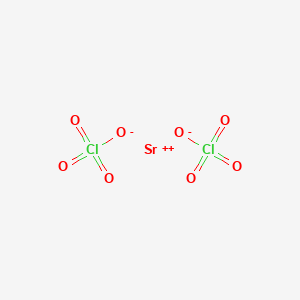

Strontium perchlorate forms a crystal structure in the orthorhombic space group Pbca, which is comparable to that of calcium perchlorate . The crystal structure of strontium perchlorate anhydrate, Sr(ClO4)2, was determined and refined from laboratory powder X-ray diffraction data .Physical And Chemical Properties Analysis

Strontium perchlorate is denser than water and soluble in water . It has a molar mass of 286.51 g/mol . It is a strong oxidizer which gives red flames .科学研究应用

Medicine and Biology

Strontium perchlorate, particularly in the form of strontium-based nanoparticles, has found significant use in the field of medicine and biology . It is used in bone regeneration and growth stimulation due to its ability to stimulate calcium signaling .

Drug Delivery

Strontium nanoparticles are used in targeted drug delivery . They can elicit a prolonged immune response, thus acting as a good immunotherapeutic agent .

Diabetes Management

Applications of strontium nanoparticles have also been found in diabetic patients, where they can control the insulin release and thus regulate the pathophysiology of diabetes .

Environmental Sciences

Strontium-conjugated nanomaterials exhibit the antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . Strontium nanoparticles are also used in wastewater treatment .

Agriculture

Strontium nanoparticles are used in agriculture to enhance the efficacy of fertilizers .

Gas Sensors

Strontium nanoparticles are used as gas sensors to sense several toxic gases .

X-ray Diffraction Studies

Aqueous solutions of strontium perchlorate have been studied in a wide range of concentrations at room temperature by X-ray diffraction .

Thermogravimetry and Calorimetry Studies

Strontium perchlorate solutions have also been studied using thermogravimetry and calorimetry . The features of the solubility polytherm of strontium perchlorate, that distinguish it from those of other Group II metal perchlorates, were explained in terms of two coexisting interconverting crystal hydrates .

安全和危害

Strontium perchlorate is a dangerous fire risk when in contact with organic materials . It can react with reducing agents to generate heat and products that may be gaseous, causing pressurization of closed containers . Inhalation, ingestion, or contact (skin, eyes) with vapors or substance may cause severe injury, burns, or death . Fire may produce irritating, corrosive, and/or toxic gases .

未来方向

Strontium perchlorate has been used in the preparation of SrAl2O4: Eu2+, Dy3+ phosphor pigments for glow-in-the-dark safety markings . The study showed the efficiency of glycine-rich mixtures, which led to improved optical features . The sample with optimum emission characteristics was successfully tested in making glow-in-the-dark coatings applied to two different substrates and using pigment concentrations between 10 and 33% weight .

作用机制

Target of Action

Strontium perchlorate (Sr(ClO4)2) is primarily used as a strong oxidizer . It is used in pyrotechnics and in Liquid Injection Thrust Vector Control (LITVC) in solid-propellant rockets to enable steering control . Its primary targets are therefore reducing agents, with which it can react to generate heat and products that may be gaseous .

Mode of Action

As an oxidizing agent, strontium perchlorate can react with reducing agents to generate heat and products that may be gaseous . This reaction can cause pressurization of closed containers. The products may themselves be capable of further reactions, such as combustion in the air .

Biochemical Pathways

It has been suggested that perchlorate-reducing bacteria, such as those from the genera dechloromonas, serratia, propionivibrio, wolinella, and azospirillum, can lower perchlorate levels and produce oxygen . This suggests that strontium perchlorate may interact with microbial biochemical pathways.

Pharmacokinetics

As a strong oxidizer, it is likely to react rapidly with reducing agents in the body, potentially leading to the production of gaseous products

Result of Action

The primary result of strontium perchlorate’s action is the generation of heat and potentially gaseous products through its reaction with reducing agents . In pyrotechnics, this results in the production of red flames . In solid-propellant rockets, it enables steering control .

Action Environment

The action of strontium perchlorate can be influenced by environmental factors. For example, the reaction of strontium perchlorate with reducing agents can be rapid or even explosive, but often requires initiation (heat, spark, catalyst, addition of a solvent) .

属性

IUPAC Name |

strontium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Sr/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRFIUHRIOLIIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O8Sr, Sr(ClO4)2 | |

| Record name | STRONTIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4549 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | strontium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890693 | |

| Record name | Perchloric acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals. | |

| Record name | STRONTIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4549 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Strontium perchlorate | |

CAS RN |

13450-97-0 | |

| Record name | STRONTIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4549 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid, strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

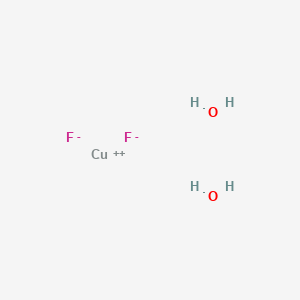

A: Strontium perchlorate exists in both anhydrous (Sr(ClO4)2) and hydrated forms, with the trihydrate (Sr(ClO4)2•3H2O) being common. The anhydrous form is isostructural with Calcium perchlorate (Ca(ClO4)2) [].

A: Strontium perchlorate acts as a strong oxidizing and dehydrating agent []. Studies have investigated its conductivity in various solvent systems, including methanol-acetone mixtures [] and propylene carbonate + p-xylene [], highlighting its role as an electrolyte.

A: Recent research has explored the use of hydrated Strontium perchlorate (Sr(ClO4)2•3H2O) as a catalyst in the synthesis of 1,4-dihydropyrimidinones []. This one-pot multicomponent reaction (MCR) methodology proved efficient under both conventional and microwave heating conditions, highlighting a novel application for this compound.

A: Research on the conductivity of Strontium perchlorate in mixed solvent systems like methanol-acetone at low temperatures suggests its potential use in specific electrochemical applications []. The impact of water on its conductivity at varying temperatures was also observed, indicating sensitivity to environmental conditions [].

A: While Strontium perchlorate itself doesn't have direct applications, it serves as a crucial intermediate in producing other perchlorates. One notable example is its use in manufacturing Strontium perchlorate, a key component in Secondary Injection Thrust Vector Control (SITVC) systems for launch vehicles [].

A: Electrochemical preparation of Strontium perchlorate offers a potentially more sustainable route compared to traditional methods. Research has focused on optimizing process parameters for this electrochemical synthesis, employing techniques like compact flow-through electrochemical cells with Lead dioxide electrodes as a cost-effective alternative to Platinum [].

A: Yes, research has confirmed the formation of complexes between Strontium perchlorate and various ligands. For instance, X-ray crystallography has been used to study the structure of complexes formed by Strontium perchlorate with benzo-18-crown-6 [] and N-allylamide of Monensin A []. These investigations provide valuable insights into the coordination chemistry of Strontium perchlorate.

A: Studies have employed computational methods like the Pitzer and ePC-SAFT equations to predict the thermodynamic properties of solutions containing Strontium perchlorate []. Such approaches are valuable for understanding the behavior of Strontium perchlorate in complex mixtures and predicting its properties under various conditions.

A: Given its strong oxidizing nature, handling Strontium perchlorate requires caution. While the research paper [] states that no undesirable issues were faced during their specific laboratory synthesis, it's crucial to consult and adhere to relevant safety data sheets and handle the compound with appropriate safety measures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)